molecular formula C17H21N3O3 B6440473 1-{[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2549023-97-2

1-{[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Cat. No.: B6440473
CAS No.: 2549023-97-2
M. Wt: 315.37 g/mol
InChI Key: QEOFHJANHGWFPO-UHFFFAOYSA-N
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Description

The compound 1-{[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a pyrazole-based heterocyclic molecule featuring a 4-membered azetidine ring substituted with a 3,4-dimethoxybenzoyl group and a methylpyrazole moiety. Its molecular formula is C₁₇H₂₁N₃O₃ (molecular weight: 315.15 g/mol). Pyrazole derivatives are widely studied for applications in pharmaceuticals and agrochemicals due to their diverse bioactivities, such as antimicrobial and kinase-inhibitory properties .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-12-7-18-20(8-12)11-13-9-19(10-13)17(21)14-4-5-15(22-2)16(6-14)23-3/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOFHJANHGWFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole typically involves multiple steps, starting with the preparation of the azetidine and pyrazole precursors. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyrazole rings, depending on the conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-{[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Compound Name/ID Molecular Weight (g/mol) Key Substituents Structural Implications
Target Compound 315.15 3,4-Dimethoxybenzoyl, azetidine, 4-methylpyrazole Enhanced rigidity (azetidine), lipophilicity (dimethoxy), and metabolic stability (methyl group).
: 4-[1-(4-Carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid 337.08 4-Carboxyphenyl, dimethylhydrazono Polar carboxylic acid groups enhance water solubility; dimethylhydrazono may aid in metal chelation. Antimicrobial activity (MIC: 1.56 µg/mL) .
: N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide 485.55 2,3-Dimethylphenyl, pyrazolopyrimidine, ethoxybenzamide Bulky pyrazolopyrimidine core likely targets kinases; ethoxy group modulates solubility.
: Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate 352.41 4-Methoxybenzyl, p-tolyl, ethyl ester Ester group improves bioavailability; methoxy and tolyl substituents enhance aromatic interactions. Agrochemical/pharmaceutical potential .
Key Observations:

Azetidine vs.

Substituent Effects: The 3,4-dimethoxybenzoyl group in the target compound increases lipophilicity compared to the polar carboxylic acid groups in , which may improve blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity :

  • ’s compound demonstrates potent antimicrobial activity (MIC: 1.56 µg/mL) due to its polar substituents, suggesting that the target compound’s dimethoxy groups might similarly enhance activity against gram-negative pathogens if optimized .
  • highlights pyrazole esters as intermediates for bioactive molecules, implying that the target compound’s ester-like dimethoxybenzoyl group could be tailored for agrochemical applications .

Hypothetical Pharmacokinetic and Pharmacodynamic Comparisons

Property Target Compound Compound Compound
Lipophilicity (LogP) High (dimethoxybenzoyl, methylpyrazole) Moderate (carboxylic acid counterbalances) High (ethoxybenzamide, dimethylphenyl)
Solubility Low (non-polar substituents) High (ionizable carboxylic acids) Moderate (ethoxy group)
Target Specificity Likely broad (small, rigid core) Narrow (polar groups favor bacterial targets) Narrow (bulky core targets kinases)

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